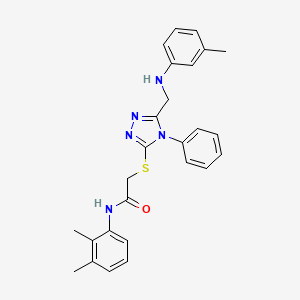
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、特に抗菌剤および抗真菌剤としての薬化学における潜在的な用途のために、重要な関心を集めています。トリアゾール、フェニル、チオアセトアミドなどの複数の官能基の存在は、その多様な化学反応性と生物活性に貢献しています。
準備方法
合成ルートと反応条件
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドの合成は、複数ステップのプロセスで達成できます。
-
4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾールの形成
出発物質: m-トリルアミン、フェニルヒドラジン、およびギ酸。
反応条件: 反応は、エタノールなどの適切な溶媒の存在下で還流条件下で行われます。混合物を80〜90℃に加熱し、数時間かけてトリアゾール環を形成します。
-
チオアセトアミド誘導体化
出発物質: 4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾールおよび2,3-ジメチルフェニルイソチオシアネート。
反応条件: トリアゾール中間体を、トリエチルアミンなどの塩基の存在下で2,3-ジメチルフェニルイソチオシアネートと反応させます。反応は通常、室温で数時間行い、目的のチオアセトアミド誘導体を得ます。
工業的生産方法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成ルートの最適化を含む可能性があります。これには、連続フローリアクター、自動合成プラットフォーム、および高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用が含まれる場合があります。
化学反応の分析
反応の種類
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、以下を含むさまざまな種類の化学反応を起こします。
-
酸化
試薬: 過酸化水素または過マンガン酸カリウムなどの一般的な酸化剤。
条件: 反応は通常、高温で水性または有機溶媒中で行われます。
生成物: チオアセトアミド基の酸化は、スルホキシドまたはスルホンを形成する可能性があります。
-
還元
試薬: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤。
条件: 反応は、低温で無水条件下で行われます。
生成物: トリアゾール環の還元は、ジヒドロトリアゾールを形成する可能性があります。
-
置換
試薬: アミンまたはチオールなどの求核剤。
条件: 反応は通常、室温で極性溶媒中で行われます。
生成物: 置換反応は、改変された生物活性を持つさまざまな誘導体を形成する可能性があります。
科学研究への応用
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドには、いくつかの科学研究への応用があります。
-
薬化学
抗菌剤および抗真菌剤: この化合物は、さまざまな病原体の増殖を阻害する能力のために、抗菌剤および抗真菌剤としての可能性を示しています。
がん研究: 予備的研究では、この化合物が抗がん特性を持つ可能性があることが示唆されており、がん治療におけるさらなる調査の候補となっています。
-
生物学的研究
酵素阻害: この化合物は、代謝障害の治療における影響がある可能性のある、特定の酵素を阻害する能力について研究されています。
受容体結合: 研究では、この化合物が体内の特定の受容体に結合し、生理学的反応を調節する可能性があることが示されています。
-
工業的用途
農薬: この化合物は、殺虫剤や除草剤などの農薬の合成の前駆体として使用される可能性があります。
材料科学: この化合物の独特の化学構造は、特定の特性を持つ新規材料の開発のための候補となっています。
科学的研究の応用
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide has several scientific research applications:
-
Medicinal Chemistry
Antimicrobial and Antifungal Agent: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of various pathogens.
Cancer Research: Preliminary studies suggest that the compound may have anticancer properties, making it a candidate for further investigation in cancer therapy.
-
Biological Studies
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could have implications in the treatment of metabolic disorders.
Receptor Binding: Research has shown that the compound can bind to specific receptors in the body, potentially modulating physiological responses.
-
Industrial Applications
Agricultural Chemicals: The compound may be used as a precursor for the synthesis of agricultural chemicals such as pesticides and herbicides.
Material Science: The compound’s unique chemical structure makes it a candidate for the development of novel materials with specific properties.
作用機序
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドの作用機序には、いくつかの分子標的と経路が含まれます。
酵素阻害: この化合物は、病原体における細胞プロセスを混乱させる代謝経路に関与する重要な酵素を阻害します。
受容体結合: この化合物は、細胞表面の特定の受容体に結合し、シグナル伝達経路を調節し、細胞応答を変更します。
DNA相互作用: この化合物はDNAと相互作用し、がん細胞でのDNA複製と転写を阻害する可能性があります。
類似の化合物との比較
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミドは、他の類似の化合物と比較することができます。
-
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((p-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド
類似性: 両方の化合物は、トリル環上のメチル基の位置が異なる類似の構造を持っています。
独自性: メチル基の位置は、化合物の生物活性と化学反応性に大きく影響を与える可能性があります。
-
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((o-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)アセトアミド
独自性: メチル基のオルト位置は、立体障害を引き起こし、化合物の生物学的標的との相互作用に影響を与える可能性があります。
-
N-(2,3-ジメチルフェニル)-2-((4-フェニル-5-((m-トリルアミノ)メチル)-4H-1,2,4-トリアゾール-3-イル)チオ)プロピオンアミド
類似性: 両方の化合物は、アシル基が異なる類似の構造を持っています。
独自性: プロピオンアミド誘導体は、アセトアミド誘導体と比較して、異なる薬物動態特性を持つ可能性があります。
類似化合物との比較
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide can be compared with other similar compounds:
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((p-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Similarity: Both compounds have similar structures with variations in the position of the methyl group on the tolyl ring.
Uniqueness: The position of the methyl group can significantly affect the compound’s biological activity and chemical reactivity.
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((o-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness: The ortho position of the methyl group can lead to steric hindrance, affecting the compound’s interaction with biological targets.
-
N-(2,3-Dimethylphenyl)-2-((4-phenyl-5-((m-tolylamino)methyl)-4H-1,2,4-triazol-3-yl)thio)propionamide
Similarity: Both compounds have similar structures with variations in the acyl group.
Uniqueness: The propionamide derivative may have different pharmacokinetic properties compared to the acetamide derivative.
特性
分子式 |
C26H27N5OS |
|---|---|
分子量 |
457.6 g/mol |
IUPAC名 |
N-(2,3-dimethylphenyl)-2-[[5-[(3-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C26H27N5OS/c1-18-9-7-11-21(15-18)27-16-24-29-30-26(31(24)22-12-5-4-6-13-22)33-17-25(32)28-23-14-8-10-19(2)20(23)3/h4-15,27H,16-17H2,1-3H3,(H,28,32) |
InChIキー |
YISCDDQWXBAQQA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


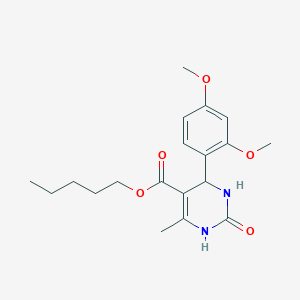
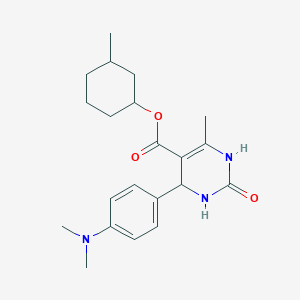
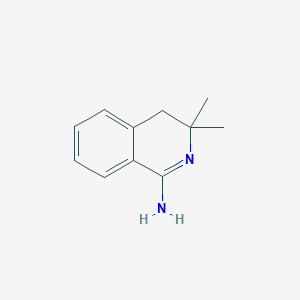
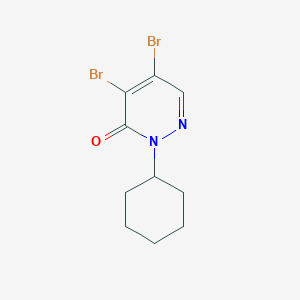

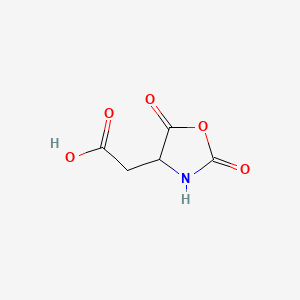
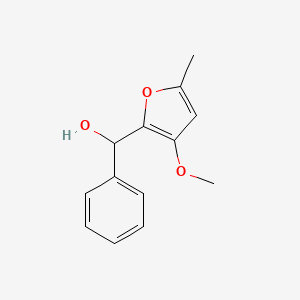
![3-amino-N-(2-methyl-5-nitrophenyl)-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11771063.png)


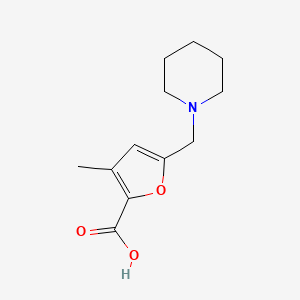
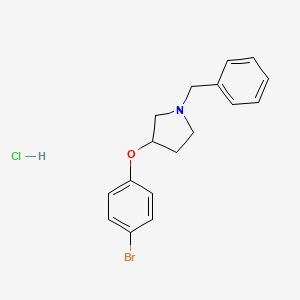

![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-ol](/img/structure/B11771095.png)
